molecular formula C22H27N5O3 B11185197 4,7-dioxo-2-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

4,7-dioxo-2-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11185197
M. Wt: 409.5 g/mol
InChI Key: UFTMMAOENBFBRI-UHFFFAOYSA-N
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Description

4,7-dioxo-2-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dioxo-2-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Pyrimidine Ring: This step often involves the condensation of urea or guanidine derivatives with suitable aldehydes or ketones.

    Introduction of the Carboxamide Group: This is typically done through the reaction of the intermediate with an appropriate amine or amide under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,7-dioxo-2-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,7-dioxo-2-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-dioxo-2-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.

    Pathway Interference: Disrupting key biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-dioxo-2-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

4,7-dioxo-2-piperidin-1-yl-N-(4-propan-2-ylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C22H27N5O3/c1-13(2)14-6-8-15(9-7-14)23-20(29)16-12-17(28)24-19-18(16)21(30)26-22(25-19)27-10-4-3-5-11-27/h6-9,13,16H,3-5,10-12H2,1-2H3,(H,23,29)(H2,24,25,26,28,30)

InChI Key

UFTMMAOENBFBRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4

Origin of Product

United States

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